N-(4-ethylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(4-ethylphenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a carboxamide group and a 4-ethylphenyl group to the adamantane core enhances its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethylphenyl)adamantane-1-carboxamide can be synthesized through the reaction of adamantane-1-carboxylic acid with 4-ethylphenylamine in the presence of a coupling agent such as phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine . The reaction is typically carried out in acetonitrile under reflux conditions for about 8 hours, yielding the desired product in good yields (54-87%) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
N-(4-ethylphenyl)adamantane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework, while the carboxamide and 4-ethylphenyl groups enhance its binding affinity to target molecules. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
N-(4-ethylphenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
N-(4-acetylphenyl)adamantane-1-carboxamide: Similar structure but with an acetyl group instead of an ethyl group.
N-(4-methylphenyl)adamantane-1-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-chlorophenyl)adamantane-1-carboxamide: Similar structure but with a chlorine atom instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-2-13-3-5-17(6-4-13)20-18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16H,2,7-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJPQARPUMWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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